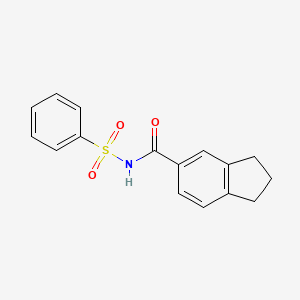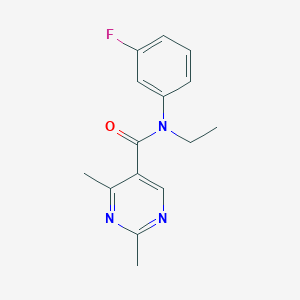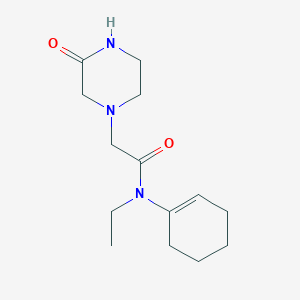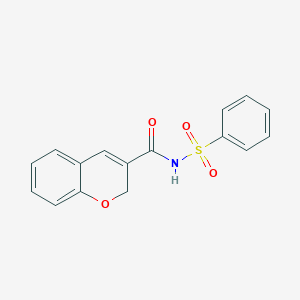
N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as BS-181, is a synthetic compound that has been developed as a potential anticancer agent. It belongs to the class of indene carboxamides and has been shown to exhibit potent antitumor activity in various cancer cell lines.
Mecanismo De Acción
The mechanism of action of N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in cancer progression. By inhibiting BRD4, N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide can prevent the expression of genes that are involved in cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to exhibit potent antitumor activity in various cancer cell lines, both in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a key mechanism for the treatment of cancer. Additionally, N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide is its potent antitumor activity in various cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. However, one limitation of N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of BRD4, which could lead to the development of more effective anticancer agents. Another area of interest is the investigation of the potential use of N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide in combination with other anticancer agents, which could lead to synergistic effects and improved efficacy. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide in vivo, which could inform its potential use in clinical trials.
Métodos De Síntesis
The synthesis of N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its potential use as an anticancer agent. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, colon, lung, and prostate cancer. Studies have also demonstrated that N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide can induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
Propiedades
IUPAC Name |
N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-16(14-10-9-12-5-4-6-13(12)11-14)17-21(19,20)15-7-2-1-3-8-15/h1-3,7-11H,4-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCAWUQHHPGLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[4-(4-fluorophenyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7635568.png)
![3-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1-methyl-1-[(3,4,5-trifluorophenyl)methyl]urea](/img/structure/B7635576.png)

![2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7635600.png)
![6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635610.png)

![1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide](/img/structure/B7635626.png)

![6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine](/img/structure/B7635632.png)


![1-[(2-acetamido-1,3-thiazol-4-yl)methyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7635639.png)
![N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine](/img/structure/B7635641.png)
![1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7635649.png)